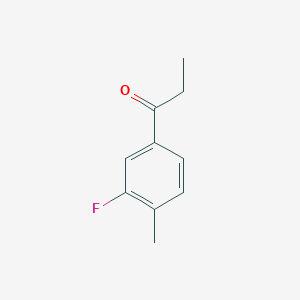

1-(3-Fluoro-4-methylphenyl)propan-1-one

Beschreibung

1-(3-Fluoro-4-methylphenyl)propan-1-one is an aryl ketone characterized by a propan-1-one backbone substituted with a 3-fluoro-4-methylphenyl group. This compound is structurally analogous to propiophenone derivatives, where substituents on the aromatic ring modulate electronic, steric, and physicochemical properties.

Eigenschaften

IUPAC Name |

1-(3-fluoro-4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFDABTUNAEAJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Fluoro-4-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-4-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Fluoro-4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-4-methylphenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(3-Fluoro-4-methylphenyl)propan-1-one exerts its effects depends on its interactions with molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The specific pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Boiling Points : Fluorine and methyl substituents increase boiling points due to molecular weight and dipole interactions (e.g., 1-(4-Fluoro-3-methoxyphenyl)propan-2-one: ~260°C ).

- Crystallography : Halogenated analogs (e.g., 3-Br-4-Cl) may exhibit unique crystal packing via halogen bonding, as analyzed using tools like Mercury CSD .

Biologische Aktivität

1-(3-Fluoro-4-methylphenyl)propan-1-one is a synthetic organic compound with significant biological activity, particularly in pharmacology. Its structure features a propanone group linked to a phenyl ring that contains both a fluorine atom and a methyl group. This unique arrangement influences its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C11H13F

- Molecular Weight : Approximately 194.25 g/mol

- Structural Characteristics : The fluorine atom is positioned meta to the methyl group on the phenyl ring, enhancing the compound's lipophilicity and altering its pharmacological profile compared to ortho or para-substituted analogs.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as a potential pharmacological agent. Its structural characteristics allow it to interact with various neurotransmitter receptors, potentially influencing neurotransmission pathways associated with mood regulation and anxiety.

This compound has been studied for its ability to modulate neurotransmitter systems, which may result in antidepressant or anxiolytic effects. Specific interaction studies suggest that it acts as a ligand for receptors involved in these pathways, although further research is necessary to fully elucidate its mechanisms of action.

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(3-Fluoro-2-methylphenyl)propan-1-one | C11H13F | Different positioning of fluorine and methyl groups |

| 2-(3-Fluoro-4-methylphenyl)propan-1-one | C11H13F | Variations in substitution patterns on the phenyl ring |

| 3-(2-Fluoro-4-methylphenyl)propan-1-one | C11H13F | Different fluorine positioning affecting reactivity |

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds similar to this compound. For instance, research on synthetic cathinones has shown that compounds with similar structures can elicit significant neuropharmacological effects. In vitro studies have demonstrated that these compounds can influence dopaminergic systems, potentially leading to neurotoxic effects or therapeutic benefits depending on their specific interactions with receptors .

Notable Research Findings:

- In vitro studies indicate that certain structural modifications can enhance or diminish biological activity, highlighting the importance of the meta position of the fluorine atom in this compound.

- The compound's lipophilicity may facilitate better penetration through biological membranes, enhancing its potential as a therapeutic agent .

Q & A

Basic: What are the optimal synthetic routes for 1-(3-Fluoro-4-methylphenyl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For this compound, the reaction involves propionyl chloride and 3-fluoro-4-methylbenzene. Key optimization steps include:

- Catalyst stoichiometry : Use a 1:1.2 molar ratio of substrate to AlCl₃ to avoid over-acylation.

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent selection : Anhydrous dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>98% purity threshold).

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify substituent positions (e.g., fluoro and methyl groups). The aromatic proton signals appear as doublets due to para-fluorine coupling (J ≈ 8–10 Hz).

- FT-IR : Confirm ketone C=O stretch (~1680 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 166 (M⁺) and fragment ions at m/z 121 (loss of propanoyl group).

Cross-validate with X-ray crystallography for absolute configuration determination .

Advanced: How should researchers resolve discrepancies between computational and experimental spectroscopic data for this compound?

Methodological Answer:

Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

- DFT calculations : Use B3LYP/6-31G(d) to model gas-phase vs. solvent (PCM model) environments. Compare computed IR/NMR shifts with experimental data .

- Dynamic NMR : For temperature-dependent splitting, analyze variable-temperature ¹H NMR to detect hindered rotation around the ketone group.

- Crystallographic validation : Refine single-crystal XRD data with SHELXL (R1 < 5%) to resolve ambiguities in substituent orientation .

Advanced: What crystallographic challenges arise during structural refinement of this compound, and how are they addressed?

Methodological Answer:

Common issues include:

- Disordered substituents : The fluorine and methyl groups may exhibit positional disorder. Use SHELXL’s PART command to model partial occupancy .

- Weak electron density : For low-resolution data, apply TWIN/BASF commands in SHELXL to handle twinning .

- Packing validation : Use Mercury CSD’s packing similarity tool to compare with analogous structures (e.g., 1-(4-fluorophenyl)propan-1-one) and identify π-stacking interactions .

Advanced: How can researchers analyze the compound’s reactivity in fluorinated aryl ketone derivatives?

Methodological Answer:

- Electrophilic substitution : The electron-withdrawing fluorine directs further substitution to the meta position. Monitor reactivity via competitive reactions with HNO₃/H₂SO₄ (nitration) or Br₂/FeBr₃ (bromination).

- Nucleophilic addition : Investigate Grignard reagent interactions (e.g., MeMgBr) to form tertiary alcohols; track kinetics via in-situ IR .

- Comparative studies : Benchmark against analogs like 1-(3-chloro-4-methylphenyl)propan-1-one to assess fluorine’s electronic effects on reaction rates .

Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound?

Methodological Answer:

- Strict anhydrous conditions : Use flame-dried glassware and molecular sieves for solvents.

- Catalyst activation : Pre-activate AlCl₃ by stirring under nitrogen for 30 minutes before adding substrates.

- In-line monitoring : Employ GC-MS at 30-minute intervals to detect intermediates and optimize reaction termination timing .

Advanced: How can computational tools predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR models : Train models on fluorinated aryl ketone datasets to correlate substituent positions with IC₅₀ values .

- Metabolic pathway prediction : Employ SwissADME to evaluate bioavailability and potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.